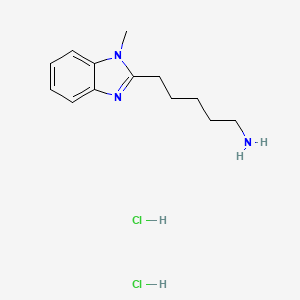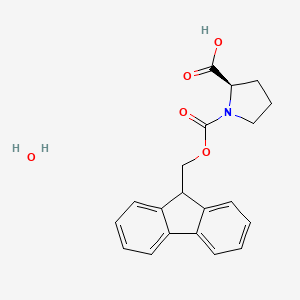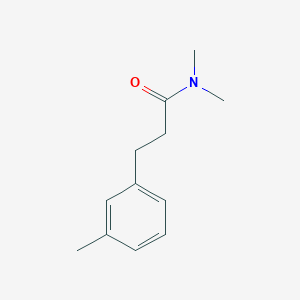
Di-naphthalen-1-yl-methanone, 97%
Übersicht
Beschreibung
Di-naphthalen-1-yl-methanone, 97% (DNM-97) is a synthetic compound that has a wide range of applications in scientific research. It is a highly effective synthetic compound that has been used in a variety of laboratory experiments and is known for its high purity and stability. DNM-97 is a versatile compound that has been used in a variety of research areas, including biochemistry, physiology, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
Di-naphthalen-1-yl-methanone, 97% has a variety of applications in scientific research. It has been used in biochemistry, physiology, pharmacology, and toxicology. In biochemistry, it has been used to study the effects of various compounds on enzymes and proteins. In physiology, it has been used to study the effects of various drugs on the body. In pharmacology, it has been used to study the effects of various drugs on the body. In toxicology, it has been used to study the effects of various compounds on the body.
Wirkmechanismus
The mechanism of action of Di-naphthalen-1-yl-methanone, 97% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins. This inhibition can affect the metabolism and function of various compounds in the body, leading to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of Di-naphthalen-1-yl-methanone, 97% are not yet fully understood. However, it is believed that the compound can affect the metabolism and function of various compounds in the body. It has been used to study the effects of various drugs on the body, as well as the effects of various compounds on enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Di-naphthalen-1-yl-methanone, 97% in laboratory experiments include its high purity and stability, as well as its versatility. It can be used in a variety of research areas and is easy to work with. The main limitation of using Di-naphthalen-1-yl-methanone, 97% in laboratory experiments is its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
The potential future directions for Di-naphthalen-1-yl-methanone, 97% include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted on its mechanism of action. Other potential future directions include the development of new synthesis methods for Di-naphthalen-1-yl-methanone, 97%, as well as the development of new applications for the compound in various research areas.
Synthesemethoden
Di-naphthalen-1-yl-methanone, 97% is synthesized through a process known as Grignard reaction. This reaction involves the reaction of a Grignard reagent with a ketone, in this case di-naphthalen-1-yl-methanone. The reaction produces a highly pure and stable product that is suitable for use in laboratory experiments.
Eigenschaften
IUPAC Name |
dinaphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQQTKALKINGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408540 | |
| Record name | Methanone, dinaphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, dinaphthalenyl- | |
CAS RN |
30172-85-1, 605-78-7 | |
| Record name | Methanone, dinaphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 605-78-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine hydrochloride](/img/structure/B6362817.png)

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)






